Kribb3

Cancer Research Multidrug Resistance Microtubule Inhibitor

KRIBB3 is a uniquely differentiated dual-mechanism inhibitor: it simultaneously blocks PKC-dependent Hsp27 phosphorylation (IC50=50 nM) and inhibits microtubule polymerization (52% inhibition), disrupting both stress-response signaling and cytoskeletal dynamics. Crucially, unlike taxanes and vinblastine, KRIBB3 is not a substrate for P-glycoprotein (MDR1), maintaining intracellular efficacy in multidrug-resistant cancer models. With improved drug-like properties over the lead compound CBI-0997, KRIBB3 is the definitive choice for elucidating MDR1-independent mitotic arrest and tumor cell migration. Ideal for metastasis and resistance pathway research.

Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
CAS No. 129414-88-6
Cat. No. B1684102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKribb3
CAS129414-88-6
Synonyms5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole
KRIBB 3
KRIBB-3
KRIBB3
Molecular FormulaC19H19NO4
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1OC)O)C2=C(C=NO2)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H19NO4/c1-4-12-9-15(17(21)10-18(12)23-3)19-16(11-20-24-19)13-5-7-14(22-2)8-6-13/h5-11,21H,4H2,1-3H3
InChIKeyBNBHIGLOMVMJDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kribb3 (CAS 129414-88-6): A Differentiated Dual Hsp27 and Microtubule Inhibitor for Oncology Research


Kribb3 (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole) is a synthetic biphenyl isoxazole derivative that functions as both an Hsp27 phosphorylation inhibitor and a microtubule polymerization inhibitor [1]. It is primarily utilized in cancer research for its ability to block tumor cell migration and invasion, induce mitotic arrest, and trigger apoptosis. Kribb3 demonstrates key advantages over its structural precursor CBI-0997 and traditional antimitotic agents like taxanes and vinblastine due to its improved drug-like properties and its status as a non-substrate for P-glycoprotein (MDR1) [2].

Why Generic Substitution Fails: Kribb3's Unique Dual Mechanism and MDR1 Bypass


Selecting a generic alternative from the same class of microtubule inhibitors or Hsp27 modulators can lead to significantly divergent experimental outcomes. Kribb3 exhibits a distinct dual mechanism of action, simultaneously inhibiting both Hsp27 phosphorylation and microtubule polymerization, a profile not shared by classical antimitotics like paclitaxel or vincristine. Crucially, Kribb3 is not a substrate for P-glycoprotein (MDR1), a major efflux pump responsible for multidrug resistance in cancer cells. This key differentiator suggests Kribb3 can maintain its intracellular concentration and efficacy in models where traditional agents like taxanes and vinblastine are rapidly expelled and rendered ineffective [1]. This dual activity combined with MDR1 bypass cannot be replicated by simply substituting a generic microtubule inhibitor.

Quantitative Differentiation Evidence for Kribb3: Direct Comparator Data


Kribb3 vs. Taxanes and Vinblastine: Overcoming P-glycoprotein Mediated Drug Efflux

A significant limitation of many clinical antimitotic agents is their susceptibility to P-glycoprotein (MDR1) mediated efflux, which contributes to drug resistance. Kribb3 is structurally and functionally differentiated by its ability to evade this efflux pump. While taxanes (e.g., paclitaxel) and vinblastine are established substrates for P-glycoprotein, Kribb3 is not [1].

Cancer Research Multidrug Resistance Microtubule Inhibitor

Kribb3 vs. CBI-0997: Improved Drug-like Properties and Hsp27 Binding

Kribb3 was synthesized as an optimized analog of CBI-0997 by replacing a bromide group with a methoxyl group. Both compounds inhibit the migration of MDA-MB-231 breast cancer cells with comparable potency (IC50 = 50 nM for CBI-0997; potency of Kribb3 is similar [1]). The key differentiation is Kribb3's 'better drug-like structure,' which facilitated its development as a probe for further mechanistic studies, leading to the definitive identification of Hsp27 as its direct binding target [1].

Cancer Metastasis Hsp27 Inhibitor Cell Migration

Kribb3: A Validated Inhibitor of PKC-Dependent Hsp27 Phosphorylation

Kribb3 exerts its anti-migratory effects by directly binding to Hsp27 and blocking its phosphorylation by protein kinase C (PKC). This is a specific mechanism not observed with generic microtubule inhibitors. The functional consequence is a potent inhibition of tumor cell migration with an IC50 of 50 nM, as shown in PMA-stimulated MDA-MB-231 cells [1].

Signal Transduction Hsp27 Phosphorylation Cancer Cell Biology

Kribb3 Microtubule Polymerization Inhibition: Quantified Activity

Kribb3's secondary mechanism is the inhibition of microtubule polymerization. In a cell-free biochemical assay, Kribb3 achieved a 52% inhibition of microtubule polymerization compared to a DMSO control [1]. This direct effect on tubulin dynamics contributes to its ability to induce G2/M cell cycle arrest and subsequent apoptosis.

Cytoskeleton Dynamics Microtubule Inhibitor Mitotic Arrest

Best Research and Industrial Application Scenarios for Kribb3 (CAS 129414-88-6)


Investigating Hsp27-Mediated Tumor Cell Migration and Invasion

Use Kribb3 as a selective, potent (IC50 = 50 nM) inhibitor of PKC-dependent Hsp27 phosphorylation to dissect its role in cancer cell motility. Its improved drug-like properties compared to the lead compound CBI-0997 make it ideal for detailed mechanistic studies, including target identification and pathway analysis in metastasis models [1].

Probing Antimitotic Mechanisms in Multidrug-Resistant Cancer Models

Employ Kribb3 as a microtubule inhibitor (52% polymerization inhibition) that is not a substrate for P-glycoprotein. This enables the study of mitotic arrest and apoptosis in cancer cells that have developed resistance to classical agents like taxanes or vinblastine, thereby elucidating MDR1-independent pathways [2].

Dual-Target Engagement Studies in Oncology

Leverage Kribb3's unique dual mechanism—direct Hsp27 binding and microtubule disruption—to investigate crosstalk between cytoskeletal dynamics and stress-response signaling pathways. This is particularly relevant in studies aiming to understand the interplay between cell migration and proliferation in aggressive cancer phenotypes [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kribb3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.